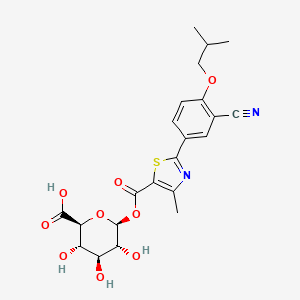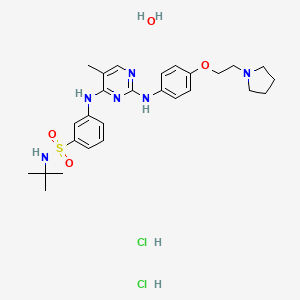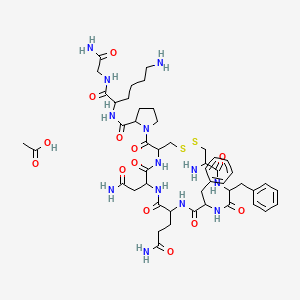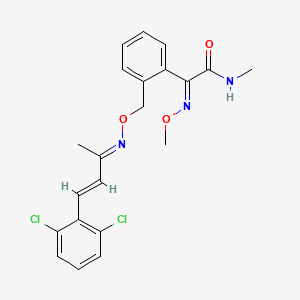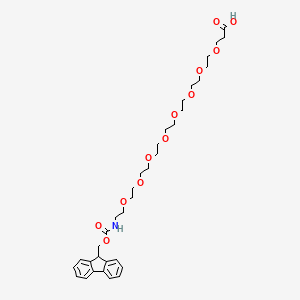
Fmoc-N-amido-PEG8-acid
Overview
Description
Fmoc-N-amido-PEG8-acid is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .
Synthesis Analysis
The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Molecular Structure Analysis
The molecular formula of Fmoc-N-amido-PEG8-acid is C34H49NO12 . The molecular weight is 663.8 g/mol . The InChI is 1S/C34H49NO12/c36-33(37)9-11-39-13-15-41-17-19-43-21-23-45-25-26-46-24-22-44-20-18-42-16-14-40-12-10-35-34(38)47-27-32-30-7-3-1-5-28(30)29-6-2-4-8-31(29)32/h1-8,32H,9-27H2,(H,35,38)(H,36,37) .Chemical Reactions Analysis
The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
The molecular formula of Fmoc-N-amido-PEG8-acid is C34H49NO12 . The molecular weight is 663.8 g/mol . The InChI is 1S/C34H49NO12/c36-33(37)9-11-39-13-15-41-17-19-43-21-23-45-25-26-46-24-22-44-20-18-42-16-14-40-12-10-35-34(38)47-27-32-30-7-3-1-5-28(30)29-6-2-4-8-31(29)32/h1-8,32H,9-27H2,(H,35,38)(H,36,37) .Scientific Research Applications
Peptide Synthesis
“Fmoc-N-amido-PEG8-acid” is a monodisperse PEG product that is useful for peptide synthesis . The 28-atom dPEG spacer allows the introduction of a medium-length, hydrophilic spacer onto either end of a peptide chain or between two peptide chains .
Peptide PEGylation
Peptide PEGylation imparts water solubility to hydrophobic peptide chains . PEGylated peptides have expanded hydrodynamic volumes, which can reduce or eliminate renal clearance .
Protection from Proteolysis
The combination of decreased renal clearance and protection from proteolysis contributes to longer in vivo circulation times for PEGylated (as compared to non-PEGylated) peptides .
Diminishing Peptide Antigenicity
PEGylation diminishes a peptide’s antigenicity . This property can be useful in the development of therapeutic peptides, as it can reduce the likelihood of an immune response against the peptide.
Conjugation Chemistry
The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .
Development of Novel Therapeutics
Its unique structure and properties enable researchers to synthesize innovative biomolecules, such as peptides and proteins, for the development of novel therapeutics .
Diagnostic Tools
The compound can also be used in the development of diagnostic tools . The hydrophilic PEG spacer increases solubility in aqueous media, which can be beneficial in various diagnostic applications .
Advanced Research Models
The compound can be used in the creation of advanced research models . Its unique properties can enable the development of complex biological models for research purposes .
Mechanism of Action
Target of Action
Fmoc-N-amido-PEG8-acid, also known as Fmoc-NH-PEG8-CH2CH2COOH, is primarily used as a linker in peptide synthesis . Its primary targets are the amino groups present in peptides and proteins .
Mode of Action
The compound contains an Fmoc-protected amine and a terminal carboxylic acid . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
The primary biochemical pathway involved is peptide synthesis. The compound allows the introduction of a hydrophilic spacer onto either end of a peptide chain or between two peptide chains . This modification can alter the properties of the peptide, such as its solubility and stability .
Pharmacokinetics
As a linker, the pharmacokinetics of Fmoc-N-amido-PEG8-acid would largely depend on the properties of the peptide or protein it is attached to. The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance the bioavailability of the conjugated peptide or protein.
Result of Action
The primary result of the action of Fmoc-N-amido-PEG8-acid is the formation of a stable amide bond with the target peptide or protein . This can lead to changes in the properties of the peptide, such as increased solubility and stability . Additionally, PEGylation can reduce or eliminate renal clearance and protect peptides from proteolysis, contributing to longer in vivo circulation times .
Action Environment
The action of Fmoc-N-amido-PEG8-acid can be influenced by various environmental factors. For instance, the deprotection of the Fmoc group requires basic conditions . Additionally, the stability of the compound and its conjugates may be affected by temperature, as suggested
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H49NO12/c36-33(37)9-11-39-13-15-41-17-19-43-21-23-45-25-26-46-24-22-44-20-18-42-16-14-40-12-10-35-34(38)47-27-32-30-7-3-1-5-28(30)29-6-2-4-8-31(29)32/h1-8,32H,9-27H2,(H,35,38)(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXGUCLTEWCVRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H49NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601140372 | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20,23,26-octaoxa-2-azanonacosanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
756526-02-0 | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20,23,26-octaoxa-2-azanonacosanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=756526-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20,23,26-octaoxa-2-azanonacosanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium](/img/structure/B607413.png)
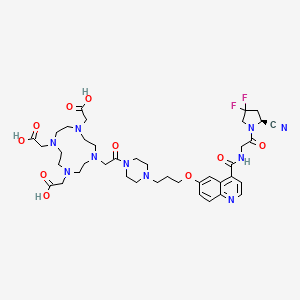
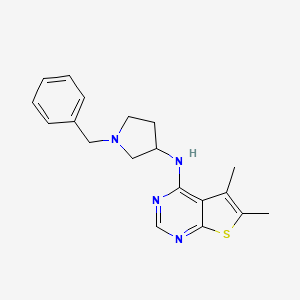
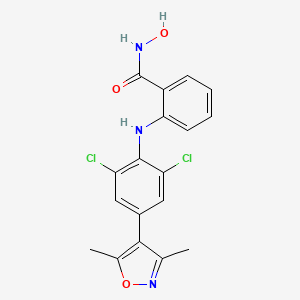
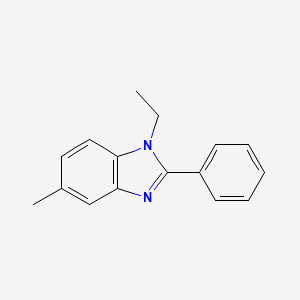
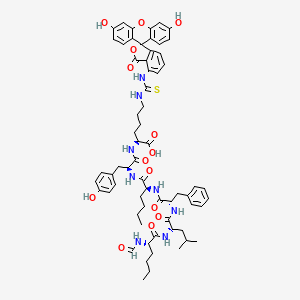
![sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B607425.png)
